molecular formula C15H17ClN6O B10929769 N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929769
M. Wt: 332.79 g/mol
InChI Key: LLQQHADNRBLHFH-UHFFFAOYSA-N
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Description

N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives.

Preparation Methods

The synthesis of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the construction of the pyrazolopyridine core. The reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired regioselectivity and yield .

Chemical Reactions Analysis

N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives, such as:

These comparisons highlight the unique structural features and biological activities of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17ClN6O

Molecular Weight

332.79 g/mol

IUPAC Name

N-(4-chloro-1-methylpyrazol-3-yl)-1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H17ClN6O/c1-5-22-14-12(9(3)19-22)10(6-8(2)17-14)15(23)18-13-11(16)7-21(4)20-13/h6-7H,5H2,1-4H3,(H,18,20,23)

InChI Key

LLQQHADNRBLHFH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=NN(C=C3Cl)C)C

Origin of Product

United States

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